N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide
Description
The compound N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide is a thiazole derivative characterized by a central thiazole ring substituted at three key positions:
- Position 4: A phenyl group.
- Position 2: A thioether-linked 2-amino-2-oxoethyl moiety.
- Position 5: A 3-phenylpropanamide side chain.
Properties
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c21-16(24)13-26-20-23-18(15-9-5-2-6-10-15)19(27-20)22-17(25)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHXVMVEAMHJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring, which is often associated with various pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, emphasizing its mechanisms, efficacy, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , indicating the presence of multiple functional groups that contribute to its biological activity. The thiazole moiety enhances the compound's interaction with biological targets, making it a valuable candidate for further research.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : Studies have demonstrated that thiazole derivatives possess significant antimicrobial properties. The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Anticancer Properties : Thiazole-based compounds have been shown to induce apoptosis in cancer cells, possibly through the activation of caspases and other apoptotic pathways. This suggests that this compound could be explored as a potential anticancer agent.
- Endoplasmic Reticulum (ER) Stress Protection : Similar compounds have been investigated for their ability to protect pancreatic β-cells from ER stress-induced apoptosis, which is crucial in diabetes management. The compound may enhance cell viability under stress conditions by modulating apoptotic pathways.
Research Findings and Case Studies
Several studies have reported on the biological activities associated with similar thiazole-containing compounds:
These findings underscore the potential of thiazole derivatives in therapeutic applications, particularly in oncology and diabetes treatment.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological activity of thiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations :
- Phenyl vs.
- Thioether vs. Methyl/Hydrazone: The target’s 2-(2-amino-2-oxoethylthio) group may confer higher polarity and metabolic stability compared to methyl () or hydrazone substituents .
- Amide Side Chains : The furan-propanamide in Compound 31 () introduces heterocyclic bulk, whereas the target’s 3-phenylpropanamide offers aromatic hydrophobicity, which could influence membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
